N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine
CAS No.: 97249-51-9
Cat. No.: VC6200215
Molecular Formula: C8H9N3S
Molecular Weight: 179.24
* For research use only. Not for human or veterinary use.
![N,N-Dimethylthiazolo[4,5-c]pyridin-2-amine - 97249-51-9](/images/structure/VC6200215.png)
Specification
CAS No. | 97249-51-9 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 |
IUPAC Name | N,N-dimethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Standard InChI | InChI=1S/C8H9N3S/c1-11(2)8-10-6-5-9-4-3-7(6)12-8/h3-5H,1-2H3 |
Standard InChI Key | MOCBSJULVGCERX-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC2=C(S1)C=CN=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Substituent Effects
The compound features a thiazolo[4,5-c]pyridine core, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyridine ring at positions 4 and 5. The "N,N-dimethyl" designation indicates the presence of two methyl groups attached to the amine nitrogen at position 2 of the thiazole moiety. This substitution pattern influences electron distribution, solubility, and intermolecular interactions. Comparative studies on similar systems, such as aminothiazolopyridine derivatives, demonstrate that dimethylamine groups enhance membrane permeability while maintaining moderate hydrophilicity .
Spectroscopic and Physicochemical Properties
Though experimental data specific to N,N-dimethylthiazolo[4,5-c]pyridin-2-amine are scarce, analogs provide predictive benchmarks. For instance, thiazolo[5,4-f]quinazolines exhibit absorption maxima near 290–320 nm due to π→π* transitions . The dimethylamine group likely induces a bathochromic shift compared to unsubstituted analogs. Predicted properties include:
These estimates highlight challenges in aqueous formulation, necessitating prodrug strategies or salt formation for pharmaceutical applications.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N,N-dimethylthiazolo[4,5-c]pyridin-2-amine can be approached via two primary routes:
-
Thiazole Ring Construction on Preformed Pyridine Scaffolds: Introducing sulfur and nitrogen atoms into a pyridine precursor.
-
Pyridine Annulation to Preformed Thiazoles: Building the pyridine ring onto a thiazole intermediate.
The first method aligns with reported syntheses of thiazolo[5,4-f]quinazolines, where copper-mediated cyclization and Dimroth rearrangements are critical .
Stepwise Synthesis
A plausible pathway involves:
-
Preparation of 3-Amino-4-cyanopyridine: Starting from 2-chloronicotinonitrile, amination via Buchwald-Hartwig coupling introduces the amine group.
-
Thiazole Formation: Treatment with Lawesson’s reagent or P₄S₁₀ introduces sulfur, cyclizing the amine and nitrile groups into a thiazole ring.
-
N,N-Dimethylation: Quaternizing the thiazole amine using methyl iodide in the presence of a base like potassium carbonate.
Key challenges include regioselectivity during cyclization and avoiding over-alkylation. Modifying reaction conditions—such as using DMFDMA (N,N-dimethylformamide dimethyl acetal) for imine formation—can improve yields, as observed in related systems .
Comparative Analysis with Analogous Compounds
Thiazolo[5,4-f]quinazolines
These compounds, synthesized via copper-catalyzed cyclization, demonstrate kinase inhibitory activity (e.g., DYRK1A inhibition) . Replacing the quinazoline moiety with a pyridine ring (as in N,N-dimethylthiazolo[4,5-c]pyridin-2-amine) reduces molecular weight but retains key pharmacophoric features.
Aminothiazolopyridine Derivatives
MH1’s antiviral efficacy underscores the importance of the aminothiazolopyridine scaffold . The dimethylated variant may exhibit enhanced metabolic stability due to reduced oxidative deamination.
Future Directions and Challenges
Synthetic Optimization
Improving regioselectivity during thiazole formation requires screening catalysts and solvents. Microwave-assisted synthesis, successful in producing thiazolo[5,4-f]quinazolines , could reduce reaction times from hours to minutes.
Biological Screening
Priority targets should include:
-
Flaviviral Proteases: Given MH1’s success against Zika virus .
-
Cyclin-Dependent Kinases (CDKs): Due to structural homology with known CDK inhibitors .
Toxicity and Pharmacokinetics
Early-stage ADMET studies must address:
-
Hepatic Metabolism: Cytochrome P450 interactions.
-
hERG Inhibition: Risk of cardiotoxicity common in cationic heterocycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume